[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate
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Overview
Description
[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is a complex organic compound known for its unique chemical structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the iodo group, the formation of the diazirin ring, and the attachment of the methanesulfonate group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The diazirin ring can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and obtaining the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology
In biological research, this compound is used as a photoaffinity label to study protein-ligand interactions. The diazirin ring can be activated by UV light, forming a highly reactive carbene that covalently binds to nearby biomolecules, allowing researchers to identify and characterize binding sites.
Medicine
In medicine, the compound’s potential as a diagnostic tool is being explored. Its ability to form covalent bonds with biomolecules upon activation makes it useful for imaging and tracking biological processes in living organisms.
Industry
In industrial applications, this compound is used in the development of new materials and coatings. Its reactivity and stability make it suitable for creating functionalized surfaces with specific properties.
Mechanism of Action
The mechanism of action of [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate involves the formation of a reactive carbene intermediate upon activation by UV light. This carbene can insert into various chemical bonds, leading to the formation of covalent adducts with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazirin-containing molecules and iodo-substituted phenyl derivatives. Examples include:
- [3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate
- [2-Iodo-4-(diazirin-3-yl)phenyl]methyl methanesulfonate
Uniqueness
The uniqueness of [2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate lies in its combination of functional groups, which confer specific reactivity and stability. The presence of the iodo group enhances its utility in substitution reactions, while the diazirin ring provides a versatile tool for photoaffinity labeling and other applications.
Properties
Molecular Formula |
C10H8F3IN2O3S |
---|---|
Molecular Weight |
420.15 g/mol |
IUPAC Name |
[2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H8F3IN2O3S/c1-20(17,18)19-5-6-2-3-7(4-8(6)14)9(15-16-9)10(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
SRQAAQQUNREDMF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)I |
Origin of Product |
United States |
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